2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15617445
Molecular Formula: C20H24N4O3S2
Molecular Weight: 432.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N4O3S2 |
|---|---|
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H24N4O3S2/c1-12(2)11-24-19(26)15(29-20(24)28)10-14-16(21-7-9-27-4)22-17-13(3)6-5-8-23(17)18(14)25/h5-6,8,10,12,21H,7,9,11H2,1-4H3/b15-10- |
| Standard InChI Key | VGJLCGYEAYMFBD-GDNBJRDFSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)NCCOC |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)NCCOC |
Introduction
Synthesis
The synthesis of this compound would likely involve:
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Constructing the pyrido[1,2-a]pyrimidinone core via cyclization reactions.
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Introducing the thiazolidine moiety through thiourea derivatives or related precursors.
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Functionalizing the structure with the methoxyethylamino group via nucleophilic substitution.
Analytical Characterization
To confirm the structure and purity:
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NMR Spectroscopy: Proton (H) and carbon (C) NMR to identify functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared (IR) Spectroscopy: To detect characteristic bonds (e.g., C=O, C=S).
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X-ray Crystallography: For stereochemical confirmation.
Biological Activity
Given its structural features:
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It could be screened for enzyme inhibition (e.g., kinases or proteases).
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Its potential as an antimicrobial or anticancer agent could be explored via in vitro assays.
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Molecular docking studies could predict interactions with biological targets.
Hypothetical Data Table Example
| Property | Description/Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | ~412 g/mol |
| Melting Point | TBD |
| Solubility | Soluble in DMSO; low in water |
| Predicted LogP | ~3.5 |
| Biological Target | Hypothetical kinase |
| IC (Docking Study) | ~50 nM |
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